molecular formula C17H18O3 B12437312 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B12437312
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene (CAS: 22255-22-7), also known as trans-trismethoxy resveratrol or resveratrol trimethyl ether, is a fully methylated derivative of the natural polyphenol resveratrol. This compound features three methoxy groups replacing the hydroxyl groups of resveratrol at the 1, 3, and 5 positions of the benzene ring, along with a trans-configured ethenyl linkage to a 4-methoxyphenyl group (Figure 1). Methylation enhances its lipophilicity and metabolic stability compared to resveratrol, leading to improved bioavailability and prolonged biological activity . It is reported to exhibit enhanced pro-apoptotic and antiproliferative effects in cancer cells, making it a promising candidate for therapeutic research .

Properties

IUPAC Name

1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction Methodology

The Wittig reaction involves the use of 3,4,5-trimethoxybenzaldehyde and 4-methoxybenzyltriphenylphosphonium chloride as key precursors. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at -20°C, with n-butyllithium serving as the base to generate the reactive ylide intermediate.

Reaction Conditions and Workup:

  • Base: n-Butyllithium (2.5M in hexanes)
  • Solvent: Anhydrous THF
  • Temperature: -20°C to room temperature
  • Reaction Time: 20 minutes at -20°C, followed by overnight stirring
  • Workup: Quenching with ice-water, extraction with ethyl acetate, and purification via flash column chromatography (petroleum ether/ethyl acetate, 5:5).

This method yields a mixture of cis- and trans-isomers, with the trans-isomer (E-configuration) predominating due to steric and electronic factors. The final product is obtained as a cream-colored solid with a melting point of 157°C.

Horner-Wittig Reaction Methodology

The Horner-Wittig reaction offers improved stereocontrol and higher yields compared to the traditional Wittig approach. It employs diethyl-4-methoxybenzylphosphonate and 3,4,5-trimethoxybenzaldehyde in dimethylformamide (DMF) under nitrogen atmosphere.

Reaction Conditions and Workup:

  • Base: Sodium tert-butoxide
  • Solvent: Anhydrous DMF
  • Temperature: 0°C initially, followed by heating to 95°C
  • Reaction Time: 1.5 hours at 0°C, 20 minutes at 95°C
  • Workup: Precipitation with water, filtration, and recrystallization from ethyl acetate.

This method selectively produces the trans-isomer in 76.5% yield, with no detectable cis-contamination, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and product stability. THF and DMF are preferred for their ability to dissolve both aromatic aldehydes and phosphonate reagents, facilitating homogeneous reaction conditions. Ethanol and methanol, while cost-effective, are less effective in stabilizing reactive intermediates.

Temperature and Time Control

Maintaining low temperatures (-20°C) during ylide formation in the Wittig reaction minimizes side reactions, while gradual warming ensures complete aldehyde conversion. In contrast, the Horner-Wittig method requires brief heating to 95°C to accelerate the elimination step, which is critical for high trans-selectivity.

Catalytic and Stoichiometric Considerations

Excess base (e.g., sodium tert-butoxide) in the Horner-Wittig reaction ensures complete deprotonation of the phosphonate, driving the reaction to completion. A molar ratio of 2:1 (base to aldehyde) is optimal for achieving yields above 75%.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters and outcomes of the Wittig and Horner-Wittig methods:

Parameter Wittig Reaction Horner-Wittig Reaction
Starting Materials 3,4,5-Trimethoxybenzaldehyde, 4-Methoxybenzyltriphenylphosphonium chloride 3,4,5-Trimethoxybenzaldehyde, Diethyl-4-methoxybenzylphosphonate
Base n-Butyllithium Sodium tert-butoxide
Solvent THF DMF
Yield 30% 76.5%
Isomeric Purity ~80% trans >99% trans
Purification Method Column chromatography Recrystallization

The Horner-Wittig method outperforms the Wittig approach in both yield and stereochemical control, making it the preferred industrial-scale synthesis route.

Industrial-Scale Production and Challenges

While laboratory-scale syntheses prioritize purity, industrial production emphasizes cost-efficiency and scalability. Continuous flow reactors have been proposed to enhance mixing and heat transfer during the exothermic Horner-Wittig reaction. Challenges include the high cost of phosphonate reagents and the need for stringent moisture control, which can be mitigated using molecular sieves or inert gas blankets.

Chemical Reactions Analysis

Singlet Oxygen Quenching and Cycloaddition Reactions

The compound demonstrates photoprotective activity through singlet oxygen (¹O₂) quenching, a key mechanism for antioxidant action.

Primary Reaction Pathway

  • [4+2] Cycloaddition :

    • The trans-double bond undergoes a [4+2] cycloaddition with singlet oxygen, forming an endoperoxide intermediate .

    • This reaction mirrors resveratrol’s behavior but progresses further due to the compound’s methoxy substitutions.

  • Secondary Cycloaddition :

    • The initial endoperoxide undergoes a second [4+2] cycloaddition with additional singlet oxygen, yielding diendoperoxides .

    • This two-step process distinguishes the compound from resveratrol, which does not exhibit secondary cycloaddition .

Alternative Reaction Pathway

  • Aldehyde formation : A competing pathway involves dioxetane cleavage , leading to aldehyde products. This occurs via transient dioxetane intermediates .

Reaction PathwayKey FeaturesProducts
Primary Cycloaddition [4+2] addition of ¹O₂ to the trans-double bondEndoperoxide intermediate
Secondary Cycloaddition Second [4+2] addition to the primary productDiendoperoxides
Dioxetane Cleavage Aldehyde formation via transient dioxetane intermediatesAldehydes

Solvent Effects on Reaction Rates

The efficiency of singlet oxygen quenching is solvent-dependent:

  • Protic solvents (e.g., aqueous systems) generally increase the rate constant (k<sub>T</sub>) for quenching, except for fully methylated derivatives .

  • Solvent polarity and hydrogen-bonding capacity influence stabilization of intermediates, affecting reaction pathways .

Structural Considerations

  • E-configuration stability : The trans arrangement of the ethenyl bond is critical for cycloaddition reactivity, as observed in crystallographic studies of related derivatives .

  • Methoxy group effects : The para-methoxy substituents enhance electron-donating resonance, potentially stabilizing reactive intermediates .

Biological Implications

Scientific Research Applications

1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene, also known as Trimethoxystilbene, is a chemical compound with the molecular formula C17H18O3C_{17}H_{18}O_3 and a molecular weight of 270.32 . It is also known under other names such as Resveratrol trimethyl ether, (E)-3,4',5-Trimethoxystilbene, or (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene .

Chemical Properties

  • Molecular Weight: 270.32
  • Molecular Formula: C17H18O3C_{17}H_{18}O_3
  • Melting Point: 57°C
  • Boiling Point: 423.8±35.0 °C (Predicted)
  • Flash Point: 144.4°C
  • Solubility: Soluble in DMSO at ≥ 50 mg/mL (184.97 mM); Insoluble in water at < 0.1 mg/mL
  • Appearance: Pale yellow oily

Safety Information

  • Signal Word: Danger
  • Hazard Statements: H315, H318, H335, H410
  • Precautionary Statements: P261, P273, P280, P305 + P351 + P338, P501

Research Applications

While the search results do not directly detail the applications of 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene, they do provide some context for its potential use in scientific research:

  • Monoamine Oxidase-B (MAO-B) Inhibition: Research indicates that halogenated coumarin–chalcones, which are structurally related compounds, have inhibitory activities against MAOs . Specifically, compound CC2 inhibited MAO-B with an IC50 value of 0.51 μM . Compound CC1 also inhibited MAO-B with an IC50 value of 0.69 μM .
  • Butyrylcholinesterase (BChE) Inhibition: CC2, a compound related to 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene, can inhibit BChE .
  • In Vitro Toxicity Evaluation: Studies on Vero cells showed that related compounds CC1 and CC2 were non-toxic up to 100 μg/mL .

Comparison with Similar Compounds

Comparison with Resveratrol and Partially Methylated Derivatives

Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) serves as the parent compound. Key differences include:

Property Resveratrol (1) 1,3-Dimethoxy-5-[(E)-...]benzene (2) Pterostilbene (3)
Substitution Three hydroxyl groups Three methoxy groups Methoxy at 3,5; hydroxyl at 4
Singlet Oxygen Quenching kT = $1.6 \times 10^6$ M⁻¹s⁻¹ (CD₃CN) $5.8 \times 10^5$ M⁻¹s⁻¹ (CD₃CN) Data not provided
Solubility Low in organic solvents Higher in DMSO/DMF Moderate in ethanol
Bioactivity Antioxidant, cardioprotective Enhanced antiproliferative activity Neuroprotective, antidiabetic

Key Findings :

  • Methylation reduces singlet oxygen quenching capacity, as seen in compound 2 ($kT = 5.8 \times 10^5$ M⁻¹s⁻¹) versus resveratrol ($kT = 1.6 \times 10^6$ M⁻¹s⁻¹) in CD₃CN .
  • The complete methylation in 2 improves stability and membrane permeability but diminishes antioxidant efficacy compared to partially methylated derivatives like pterostilbene (3,5-dimethoxy-4-hydroxystilbene), which retains some hydroxyl-related activity .

Comparison with 1,2,3-Trimethoxy Derivatives (MMP)

The compound 1,2,3-trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene (MMP) shares structural similarities but differs in methoxy group positioning:

Property Compound 2 MMP
Substitution Pattern 1,3,5-methoxy on benzene ring 1,2,3-methoxy on benzene ring
Biological Role Apoptosis induction Pharmacological chaperone for PAH enzyme
Enzyme Modulation Not reported 3–5-fold enhancement of PAH activity

Key Findings :

  • MMP’s 1,2,3-trimethoxy arrangement enables strong interactions with phenylalanine hydroxylase (PAH), restoring activity in mutants like R261Q .
  • The positional isomerism significantly alters bioactivity, highlighting the importance of substitution patterns in molecular targeting .

Cis-Trans Isomerism

The cis-isomer (1,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]benzene) differs in configuration:

Property Trans (2) Cis
Solubility Soluble in DMSO/DMF ≤50 mg/mL in DMSO
Stability Stable at -20°C Limited long-term stability
Bioactivity Pro-apoptotic Less studied; potential varied effects

The trans configuration is more commonly studied due to its structural mimicry of natural resveratrol, while the cis form may exhibit distinct pharmacokinetics .

Comparison with Halogenated Derivatives

The dichloro derivative (1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene) replaces methoxy with chlorine:

Property Compound 2 Dichloro Derivative
Substituents Methoxy groups Chlorine atoms
Biological Target Cell growth inhibition Aryl hydrocarbon receptor antagonist
Application Cancer research Disruption of AhR signaling

Chlorination introduces electronegative effects, altering binding affinity and enabling selective receptor antagonism .

Biological Activity

1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene, also known as trimethoxystilbene or E-resveratrol trimethyl ether, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antioxidant, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₇H₁₈O₃
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 22255-22-7
  • Melting Point : 57°C
  • Solubility : Soluble in DMSO (≥ 50 mg/mL), insoluble in water (< 0.1 mg/mL) .

Antioxidant Activity

Research indicates that trimethoxystilbene exhibits significant antioxidant properties. A study investigating the singlet oxygen quenching ability of various resveratrol derivatives found that this compound effectively removes singlet oxygen, thereby reducing oxidative stress . The total rate constants for singlet oxygen removal were notably high, suggesting its potential as a photoprotective agent.

Anticancer Properties

Trimethoxystilbene has been evaluated for its anticancer effects across several studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell survival and apoptosis. It has been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, trimethoxystilbene exhibits anti-inflammatory properties. It has been reported to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways in cellular models . This suggests its potential utility in managing inflammatory diseases.

Antimicrobial Activity

Trimethoxystilbene has also been investigated for its antimicrobial properties:

  • Antibacterial Activity : Studies have indicated that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Preliminary findings indicate potential antifungal activity as well, although more extensive studies are needed to confirm these effects .

Case Studies and Research Findings

StudyFocusFindings
Tadle et al. (2022)Singlet Oxygen QuenchingSignificant antioxidant activity with high rate constants for singlet oxygen removal.
MDPI Study (2024)Antimicrobial ActivityEffective against S. aureus and E. coli; MIC values range from 0.0039 to 0.025 mg/mL.
PMC3542640 (2012)Anticancer MechanismInhibits topoisomerase I; induces apoptosis in cancer cells.

Q & A

Q. Basic Research Focus

  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to quantify IC50_{50} values. Compare with resveratrol to assess enhanced potency due to methoxy substitution .
  • Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .
  • Receptor Binding : Competitive binding assays (e.g., fluorescence polarization) to test aryl hydrocarbon receptor (AhR) antagonism, as seen in structurally related compounds .

What advanced techniques elucidate its mechanism of action in cancer models?

Q. Advanced Research Focus

  • Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes (e.g., CYP1A1 for AhR pathway modulation) .
  • Protein Interaction Studies : Co-immunoprecipitation or surface plasmon resonance (SPR) to map interactions with apoptotic regulators (e.g., Bcl-2 family proteins) .
  • Metabolic Stability : LC-MS/MS to track hepatic microsomal degradation and identify major metabolites .

How does isomerism (E vs. Z) impact its biological activity, and how can isomers be resolved?

Q. Advanced Research Focus

  • Activity Discrepancies : The E-isomer shows superior pro-apoptotic activity due to planar geometry enhancing receptor binding. Z-isomers may exhibit reduced potency .
  • Resolution Methods :
    • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
    • Circular Dichroism (CD) : Monitor Cotton effects to distinguish isomers .

How should researchers address contradictions in reported bioactivity data across studies?

Q. Advanced Research Focus

  • Experimental Variables : Standardize cell lines, culture conditions, and compound purity (>98% by HPLC).
  • Dose-Response Curves : Perform full-range IC50_{50} determinations (e.g., 0.1–100 μM) to account for cell-type sensitivity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 4'-methoxyresveratrol) to identify substituent-dependent trends .

What protocols ensure stability during storage and handling in biological assays?

Q. Advanced Research Focus

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation .
  • Solvent Selection : Use DMSO for stock solutions (tested for freeze-thaw stability) and avoid aqueous buffers with pH >7 to limit hydrolysis .
  • Analytical Monitoring : Periodic HPLC analysis to detect degradation products (e.g., demethylated derivatives) .

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